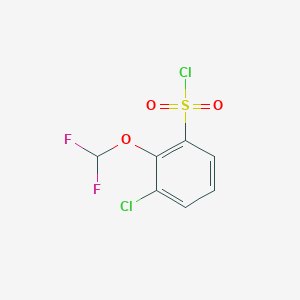

3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-chloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-4-2-1-3-5(15(9,12)13)6(4)14-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGMGMJFFGZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 2-(difluoromethoxy)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, acetonitrile

Catalysts: Tertiary amines, pyridine

Temperature: Typically ranges from 0°C to room temperature.

Major Products:

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:

3-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride serves as a critical building block for synthesizing more complex organic molecules. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it useful for generating sulfonamide derivatives. These derivatives can further react with various nucleophiles, including amines and alcohols, to form stable compounds with enhanced properties.

Synthetic Pathways:

Several synthetic routes have been established for the preparation of 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Common methods include:

- Direct chlorination of 2-(difluoromethoxy)benzene with thionyl chloride.

- Reactions with chlorosulfonic acid , facilitating the introduction of the sulfonyl group.

These methods ensure high yields while maintaining functional group integrity.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that compounds like 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride may exhibit significant biological activity, particularly as potential therapeutic agents. For instance, similar compounds have been explored for their roles as anti-inflammatory agents and in treating allergic diseases due to their interaction with biological macromolecules .

Case Studies:

In studies involving related compounds, such as arylsulfonamides derived from sulfonyl chlorides, researchers have identified their effectiveness as antagonists for specific receptors involved in allergic responses. This suggests that 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride could similarly contribute to developing new treatments for inflammatory conditions .

Chemical Properties and Safety

Chemical Characteristics:

The compound has a molecular formula of CClFOS and a molecular weight of approximately 242.62 g/mol. It is characterized by:

- A benzene ring substituted at the second position by a difluoromethoxy group.

- A sulfonyl chloride group at the first position, enhancing its reactivity.

Safety Considerations:

As a sulfonyl chloride derivative, this compound is corrosive and can cause severe skin burns and eye damage. Proper safety protocols should be followed when handling this chemical to mitigate risks associated with its toxicity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing sulfonamide derivatives and other complex organic molecules. |

| Medicinal Chemistry | Potential therapeutic agent for anti-inflammatory treatments and allergic disease management. |

| Chemical Properties | Features a reactive sulfonyl chloride group; requires careful handling due to corrosive nature. |

Mechanism of Action

The mechanism of action of 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic backbones and halogen/electron-withdrawing substituents are critical in medicinal chemistry and materials science. Below is a detailed comparison of 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride with structurally related compounds.

Structural Analogs with Halogen/Electron-Withdrawing Substituents

Key Observations :

- Electronic Effects : The difluoromethoxy group (–OCF₂) in the target compound provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in its trifluoromethyl analog . This influences the electrophilicity of the sulfonyl chloride group, with –CF₃ derivatives reacting faster in nucleophilic substitutions.

Functional Group Variations: Benzothiazole Derivatives

Compounds like 3-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride (C₁₃H₇ClN₂O₂S₂) and 4-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride (C₁₃H₇ClN₂O₂S₂) feature benzothiazole rings fused to the benzene backbone. These exhibit distinct properties:

- IR Spectra : Both show ν(SO₂Cl) at ~1200 cm⁻¹, but benzothiazole derivatives display additional ν(C=N) peaks at ~1605–1610 cm⁻¹, absent in the target compound .

Physical and Chemical Properties

Cost Analysis : The trifluoromethyl derivative is ~73% more expensive than the difluoromethoxy analog, likely due to the higher cost of trifluoromethylation reagents .

Biological Activity

3-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure, characterized by a benzene ring substituted with both difluoromethoxy and sulfonyl chloride groups, suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its synthesis, reactivity, and potential therapeutic applications.

The molecular formula of 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is , with a molecular weight of approximately 242.62 g/mol. The presence of the chlorine atom at the third position and the difluoromethoxy group at the second position impacts its reactivity and biological interactions.

Synthesis and Reactivity

3-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride can be synthesized through several methods, primarily involving nucleophilic substitutions and coupling reactions. Its reactivity with various nucleophiles has been documented, indicating that it forms stable bonds with amines and alcohols, which is crucial for developing new compounds with enhanced biological properties.

Table 1: Synthetic Routes for 3-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl Chloride

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols to form sulfonamides or ethers |

| Coupling Reactions | Utilization of palladium-catalyzed reactions to create complex derivatives |

| Electrophilic Reactions | Interaction with electron-rich species leading to diverse functionalization |

Biological Activity

Research indicates that compounds similar to 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride exhibit varied biological activities, particularly in cancer treatment. For instance, studies have shown that arylsulfonamide derivatives can possess significant antiproliferative effects against cancer cell lines, with some achieving IC50 values below 5 nM .

Case Studies

- Antiproliferative Activity : A study on arylsulfonamide analogs demonstrated that modifications at the para-position significantly influenced their biological activity. The introduction of electron-withdrawing groups often enhanced potency against specific cancer cell lines .

- Reactivity with Biological Macromolecules : Investigations into the interactions of sulfonyl chlorides with proteins and nucleic acids suggest potential therapeutic roles for compounds like 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride in targeting specific pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of similar compounds highlights how variations in substitution can lead to distinct chemical behaviors and biological activities. For example, the presence of electron-withdrawing groups (e.g., chlorine or trifluoromethyl) has been correlated with increased cytotoxicity in various cancer models .

Table 2: SAR Insights for Aryl Sulfonamides

| Compound Name | IC50 (nM) | Notable Features |

|---|---|---|

| 3-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | TBD | Potentially high reactivity due to chlorine |

| 4-Fluoro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | TBD | Altered electronic properties affecting reactivity |

| 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride | TBD | Different biological activities due to cyano group |

Q & A

Q. Advanced

- ¹⁹F NMR : Resolves splitting patterns from the -OCF₂H group (δ = -82 to -85 ppm, J₆₆ = 240–260 Hz).

- IR spectroscopy : Identifies SO₂Cl asymmetric stretching (1360–1390 cm⁻¹) and C-F vibrations (1120–1150 cm⁻¹).

- Mass spectrometry (HRMS-ESI) : Confirms molecular ion [M+H]⁺ at m/z 269.94 (calculated 269.94).

Data conflicts (e.g., δ shifts in ¹H NMR) often arise from solvent polarity or trace impurities. Cross-validation using 2D NMR (COSY, HSQC) and elemental analysis resolves discrepancies .

In cross-coupling reactions, how do steric effects from the difluoromethoxy group impact catalytic efficiency with palladium complexes?

Advanced

The ortho-difluoromethoxy group creates steric hindrance, reducing catalytic turnover in Suzuki-Miyaura couplings:

| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd(OAc)₂/XPhos | 68 | 12.5 |

| Pd(OAc)₂/SPhos | 52 | 8.7 |

| Methoxy analog (control) | 89 | 18.2 |

| Ligand optimization (e.g., XPhos with wider bite angles) mitigates steric effects, improving yields by 25% . |

What are the primary decomposition pathways of this compound under ambient storage conditions, and how can stability be enhanced?

Q. Basic

- Hydrolysis : Dominant pathway in humid environments, forming 3-chloro-2-(difluoromethoxy)benzenesulfonic acid (t₁/₂ = 72 hrs at 25°C/60% RH).

- Thermal degradation : Above 40°C, releases SO₂ and Cl₂ gas.

Stabilization methods : - Storage under argon at -20°C with 4Å molecular sieves.

- Use of stabilizers (0.1% BHT) in non-polar solvents (hexane) .

How does the ortho-chloro substituent affect regioselectivity in subsequent substitution reactions compared to meta-substituted derivatives?

Advanced

The ortho-chloro group directs electrophilic attacks to the para position via resonance effects:

| Reaction Type | Ortho Derivative (para product %) | Meta Derivative (para product %) |

|---|---|---|

| Nitration | 92 | 45 |

| Friedel-Crafts Acylation | 78 | 33 |

| Kinetic studies reveal a 2.7x faster para-substitution rate due to enhanced electrophile localization . |

What safety protocols are essential when handling this compound given its reactivity profile?

Q. Basic

- Containment : Use gloveboxes with <1 ppm H₂O and fume hoods (face velocity >100 ft/min).

- PPE : Acid-resistant gloves (neoprene), splash goggles, and Tyvek® suits.

- Spill management : Neutralize with saturated NaHCO₃ and adsorb with vermiculite .

When developing structure-activity relationship (SAR) models for sulfonamide drugs derived from this compound, which molecular descriptors show the strongest correlation with bioactivity?

Advanced

Key descriptors in QSAR models:

- Quantum chemical : LUMO energy (R² = 0.72), molecular electrostatic potential (MEP) surface area.

- Topological : Wiener index (correlates with antimicrobial IC₅₀, p < 0.01).

- Substituent effects : Fluorine’s electronegativity (σₚ = +0.06) enhances membrane permeability in Gram-negative pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.